Dehydrocrenatidine (DHCT) is a β-carboline alkaloid abundantly found in the medicinal plant Picrasma quassioides (D. Don) Benn []. This plant is native to temperate regions of southern Asia and has a history of use in traditional medicine for treating various ailments including inflammation, pain, sore throat, and eczema []. DHCT has gained significant attention in scientific research due to its diverse biological activities, including anticancer, analgesic, and anti-inflammatory effects.
Dehydrocrenatidine can be synthesized through several methods, with the Fischer indole synthesis being one of the most notable approaches. This method involves the reaction of an appropriate precursor with phenylhydrazine, leading to the formation of the β-carboline structure characteristic of dehydrocrenatidine.
Dehydrocrenatidine features a complex molecular structure characterized by a fused indole and quinoline system. Its molecular formula is , and it has a molecular weight of 198.23 g/mol.
Dehydrocrenatidine participates in various chemical reactions that underline its biological activity:
The mechanism by which dehydrocrenatidine exerts its effects involves several key processes:
Dehydrocrenatidine exhibits several notable physical and chemical properties:
Dehydrocrenatidine holds promise in various scientific applications:
Picrasma quassioides (D. Don) Benn., commonly known as Kumu or Nigaki, is a deciduous shrub/tree native to temperate regions of East Asia, including China, Korea, Japan, and the Himalayas. For centuries, its stem, wood bark, and leaves have been integral to traditional medical systems. Chinese pharmacopeia documents its use for "heat-clearing" and detoxification, particularly for treating fever, microbial infections, and inflammatory conditions like upper respiratory tract infections and enteritis [3] [8]. Korean traditional medicine employed it for chronic dyspepsia and gastric ulcer management, leveraging its bitter components to stimulate digestion and gastric mucosa repair [3] [10]. In Nepal, the Tamang community used its wood for fever and joint pain relief, while topical applications of stem bark powder treated pediculosis (head lice infestation) with 99% efficacy in clinical observations [3] [8]. Modern preparations like Kumu zhusheye (injection) and Fufang Kumu capsules continue these traditions for infections and inflammation [10].
Table 1: Traditional Applications of Picrasma quassioides
Geographical Region | Medical System | Therapeutic Uses | Plant Part Used |
---|---|---|---|
China | Traditional Chinese Medicine | Fever, dysentery, snakebite, detoxification | Stem, wood bark |
Korea | Korean Herbal Medicine | Chronic dyspepsia, gastric ulcer, appetite stimulation | Stem, leaves |
Nepal | Tamang Traditional Medicine | Joint pain, fever | Wood |
Japan | Kampo Medicine | Antimicrobial, bitter tonic | Heartwood |
Dehydrocrenatidine (DC), also termed Kumujian G or O-Methylpicrasidine I, is a β-carboline alkaloid first isolated from P. quassioides through bioassay-guided fractionation. It features a tricyclic pyrido[3,4-b]indole scaffold with a vinyl group at C-1 and methoxy group at C-4 (chemical formula: C₁₅H₁₄N₂O₂; CAS No: 65236-62-6) [2] [9]. The compound typically constitutes 0.5–2% of the total alkaloid fraction in stem extracts and is isolated via sequential solvent extraction (e.g., methanol or ethanol), followed by chromatographic techniques like silica gel column chromatography and reverse-phase HPLC [3] [10]. Structural elucidation combines spectroscopic methods: UV-Vis reveals maximal absorption at 228 nm and 366 nm; MS shows molecular ion peaks at m/z 254.28 [M]⁺; and ¹H/¹³C-NMR confirms characteristic vinyl proton signals at δ 5.85 (dd, J=10.8 Hz) and 5.40 (dd, J=17.6 Hz) [1] [9]. Among 127+ alkaloids identified in P. quassioides, DC is distinguished by its β-carboline core and specific substitutions enabling DNA intercalation and kinase inhibition [8] [10].
Chemical Structure:
OCH₃ ↗ N⎯⎯⎯C | | C══C⎯CH=CH₂ | | C⎯⎯⎯N
Dehydrocrenatidine’s pharmacological profile validates traditional uses of P. quassioides for inflammatory and pain conditions. It inhibits Janus kinase (JAK) enzymes—particularly JAK2—with IC₅₀ values of 12.36 µM (TTX-resistant) and 4.87 µM (TTX-sensitive) sodium channels, disrupting STAT3 phosphorylation and downstream pro-inflammatory cytokine cascades (e.g., IL-6, IFNγ) [2] [7]. This JAK-STAT inhibition aligns with its use in "heat-clearing" TCM therapies for inflammatory fever [1] [3]. In neuropathic pain models, DC suppresses neuronal hyperexcitability by modulating voltage-gated sodium channels (VGSCs), ameliorating mechanical allodynia in rat neuropathy [2] [7]. These dual anti-inflammatory and sodium channel-blocking actions position DC as a key contributor to P. quassioides' efficacy against joint pain (Nepal) and dyspepsia (Korea), where neurogenic inflammation plays a pathogenic role [3] [7]. Recent studies confirm DC reduces iNOS expression and COX-2 activity in macrophages, further supporting its historical application in infections and tissue inflammation [1] [10].
Table 2: Mechanistic Basis for Ethnobotanical Applications
Traditional Use | Molecular Target | Biological Effect | Experimental Evidence |
---|---|---|---|
Fever/Inflammation | JAK2/STAT3 pathway | Inhibition of IL-6, IFNγ-induced inflammation | ↓ STAT3 phosphorylation in DU145 cells [2] |
Neuropathic pain | Voltage-gated sodium channels | Suppression of neuronal excitability | IC₅₀: 4.87 µM (TTX-S), 12.36 µM (TTX-R) [2] |
Gastric discomfort | iNOS/COX-2 in macrophages | Reduction of gastric inflammation | ↓ NO, PGE₂ in LPS-stimulated macrophages [3] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7